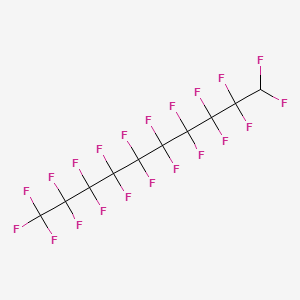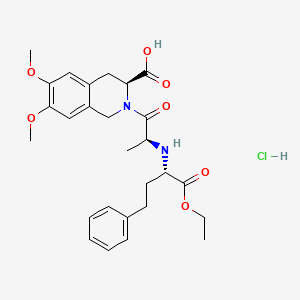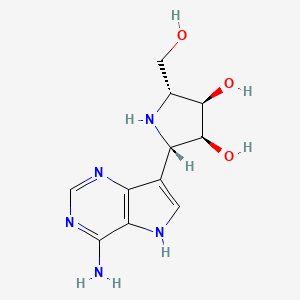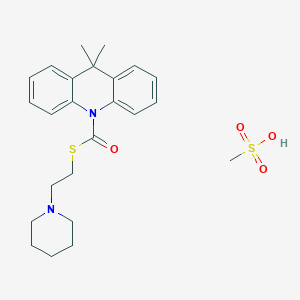
1H-Perfluorodécane
Vue d'ensemble
Description
1H-Perfluorodecane is a chemical compound with the formula C10HF21. Its molecular weight is 520.0814 . It is also known by the name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane .
Molecular Structure Analysis
The molecular structure of 1H-Perfluorodecane consists of a carbon backbone with fluorine atoms replacing the hydrogen atoms typically found in alkyl chains . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
1H-Perfluorodecane has a molecular weight of 520.0814 . More detailed physical and chemical properties were not found in the available resources.
Applications De Recherche Scientifique
Facteurs de réponse de l'ionisation par électronébulisation
Le 1H-Perfluorodécane est utilisé dans l'étude des facteurs de réponse de l'ionisation par électronébulisation des substances per- et polyfluoroalkyliques (PFAS). Les propriétés de solubilité inhabituelles des PFAS en font une classe de composés idéale pour diverses applications . L'étude présente une méthode pour prédire le comportement des composés PFAS individuels, y compris l'ordre de rétention relatif en chromatographie .
Fonctionnalisation des nanomatériaux carbonés
Le this compound est utilisé dans la fonctionnalisation des nanomatériaux carbonés. L'addition radicalaire de 1-iodo-1H,1H,2H, 2H-perfluorododécane à des suspensions d'orthodichlorobenzène du nanomatériau carboné est initiée par la décomposition thermique du peroxyde de benzoyle . Cette fonctionnalisation améliore la dispersabilité des matériaux carbonés dans le CHCl3 .
Préparation de transistors organiques à couches minces haute performance
Le this compound est utilisé dans la préparation de composés chimiques utilisés dans les transistors organiques à couches minces haute performance . Ces transistors ont des applications dans divers dispositifs électroniques.
Peinture pour bateaux et bâtiments
Le this compound trouve son application comme composant dans les peintures pour bateaux et bâtiments . Les propriétés uniques du this compound le rendent adapté à une utilisation dans ces peintures.
Synthèse de 1H,1H,2H-Heptadecafluorodécène
Le this compound est utilisé dans la synthèse de 1H,1H,2H-Heptadecafluorodécène . Ce composé a des applications potentielles dans divers processus chimiques.
Études environnementales
En raison de sa persistance dans l'environnement, le this compound est utilisé dans les études environnementales pour comprendre les propriétés de transport et le devenir des substances per- et polyfluoroalkyliques (PFAS) .
Safety and Hazards
Mécanisme D'action
Target of Action
1H-Perfluorodecane is a complex compound with a molecular formula of C10HF21 It has been used in the functionalization of carbon nanomaterials .
Mode of Action
The mode of action of 1H-Perfluorodecane is primarily through its interaction with carbon-based materials. In one study, it was found that free radical addition of 1-iodo-1H,1H,2H,2H-perfluorododecane to ortho-dichlorobenzene suspensions of carbon nanomaterials was initiated by thermal decomposition of benzoyl peroxide . This suggests that 1H-Perfluorodecane can interact with carbon nanomaterials to modify their properties.
Biochemical Pathways
Given its use in the functionalization of carbon nanomaterials , it may influence the properties and behaviors of these materials, potentially affecting various biochemical processes.
Result of Action
Its ability to functionalize carbon nanomaterials suggests that it may have significant effects on the properties and behaviors of these materials .
Action Environment
The action of 1H-Perfluorodecane may be influenced by various environmental factors. For instance, the functionalization of carbon nanomaterials with 1H-Perfluorodecane is initiated by thermal decomposition of benzoyl peroxide , suggesting that temperature may play a role in its action.
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMEFYRPYNWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190951 | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-97-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-H-Perflurodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)

![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)







